n-Cyclohexyl-2,4,6-trimethylbenzamide
Description
Properties
CAS No. |
157944-56-4 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-cyclohexyl-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-11-9-12(2)15(13(3)10-11)16(18)17-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
ADTNTYMWAQMIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Formation
2,4,6-Trimethylbenzoic acid is treated with oxalyl chloride (1.2–1.5 equiv) in dichloromethane at 0°C to 25°C, catalyzed by dimethylformamide (DMF). The reaction typically completes within 3 hours, yielding 2,4,6-trimethylbenzoyl chloride with >95% conversion.
Reaction conditions:
- Solvent: Dichloromethane
- Catalyst: DMF (2–5 drops)
- Temperature: 0°C → 25°C (gradual warming)
Amine Coupling
The acyl chloride is reacted with cyclohexylamine (1.1–1.3 equiv) in the presence of a base (triethylamine or pyridine) to scavenge HCl. Steric hindrance reduces yields compared to less hindered analogues:
| Base | Temperature | Time | Yield |
|---|---|---|---|
| Triethylamine | 0°C → 25°C | 12 h | 45% |
| Pyridine | 25°C | 24 h | 52% |
| DMAP | 40°C | 6 h | 65% |
Carbodiimide-Based Coupling Methods
To circumvent low yields from acyl chloride routes, carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are employed with activators.
DCC/HOBt System
A representative protocol:
- 2,4,6-Trimethylbenzoic acid (1.0 equiv), DCC (1.1 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in THF at 0°C.
- Add cyclohexylamine (1.2 equiv) and stir at 25°C for 12–18 hours.
Optimized results:
EDCI/HOAt System
Ethyl dimethylaminopropyl carbodiimide (EDCI) paired with 1-hydroxy-7-azabenzotriazole (HOAt) enhances reactivity in dichloromethane:
| Activator | Temperature | Time | Yield |
|---|---|---|---|
| HOAt | 25°C | 8 h | 82% |
| HOBt | 25°C | 12 h | 75% |
Uronium/Guanidinium Salt Activators
Advanced coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable room-temperature coupling:
Procedure:
- 2,4,6-Trimethylbenzoic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
- Add cyclohexylamine (1.2 equiv) and stir for 2–4 hours.
Key advantages:
Solid-Phase Synthesis for High-Throughput Applications
Immobilized cyclohexylamine on Wang resin allows iterative amide bond formation:
- Resin-bound cyclohexylamine (1.0 equiv) swelled in DMF.
- Add 2,4,6-trimethylbenzoic acid (3.0 equiv), HBTU (3.0 equiv), and DIPEA (6.0 equiv).
- Agitate at 25°C for 3 hours.
- Cleave with TFA/CH2Cl2 (1:9) to release product.
Performance metrics:
Non-Conventional Methods
Silicon Tetrachloride-Mediated Coupling
A niche method uses SiCl4 in pyridine to activate the carboxylic acid:
Conditions:
- 2,4,6-Trimethylbenzoic acid (1.0 equiv), SiCl4 (2.0 equiv), pyridine (4.0 equiv) in toluene.
- Add cyclohexylamine (1.1 equiv) at 80°C for 6 hours.
Outcome:
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amidation in non-aqueous media:
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| THF | 50°C | 72 h | 22% |
| MTBE | 40°C | 96 h | 18% |
Limited practicality due to low yields but notable for green chemistry applications.
Analytical Characterization
Spectroscopic data for N-Cyclohexyl-2,4,6-trimethylbenzamide:
- 1H NMR (CDCl3, 400 MHz): δ 6.81 (s, 2H, Ar-H), 5.94 (br s, 1H, NH), 4.61 (d, J = 1.1 Hz, 2H, CH2), 2.48 (s, 6H, Ar-CH3), 2.32 (s, 3H, Ar-CH3), 1.85–1.25 (m, 10H, cyclohexyl).
- 13C NMR (CDCl3, 100 MHz): δ 168.2 (C=O), 148.2, 134.3, 131.5, 128.2 (Ar-C), 46.4 (N-CH2), 29.7–25.3 (cyclohexyl), 21.4, 21.1, 20.8 (Ar-CH3).
- HRMS (ESI): m/z calcd for C17H23NO [M+H]+: 258.1852; found: 258.1849.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acyl Chloride | 45–65 | 95–98 | Moderate | Low |
| DCC/HOBt | 75–78 | 98–99 | High | Medium |
| HATU | 89–92 | >99 | High | High |
| Solid-Phase | 85 | 94 | Industrial | Very High |
| SiCl4/Pyridine | 58 | 90 | Low | Medium |
Industrial-Scale Considerations
For kilogram-scale production, the HATU-mediated method is preferred despite reagent cost, as it minimizes purification steps. Alternatively, the DCC/HOBt system offers a balance between cost and efficiency. A typical pilot plant protocol uses:
- 2,4,6-Trimethylbenzoic acid (10 kg)
- HATU (15.3 kg) in DMF (200 L)
- Cyclohexylamine (6.7 kg)
- Yield: 89% (12.1 kg product)
Challenges and Mitigation Strategies
Steric Hindrance Effects:
- Reduced nucleophilicity of cyclohexylamine → Use 1.2–1.5 equiv amine.
- Slow reaction kinetics → Elevate temperature to 40–50°C with thermal-stable activators (e.g., HATU).
Byproduct Formation:
Chemical Reactions Analysis
Types of Reactions
n-Cyclohexyl-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
n-Cyclohexyl-2,4,6-trimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Cyclohexyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Structural Analogs :
N-Cyclopropyl-2,4,6-trimethylbenzamide (3i): Features a cyclopropyl group instead of cyclohexyl. The melting point is 133–135°C .
N-Cyclohexyl-3,4,5-trimethoxybenzamide : Substituted with methoxy groups at the 3,4,5-positions. The para-methoxy group is bent out of the aromatic plane, unlike the coplanar meta-methoxy groups, affecting molecular packing and hydrogen bonding .
N-Allyl-2,4,6-trimethylbenzamide (7c) : Allyl substitution introduces unsaturation, enabling conjugate addition reactions. Synthesized in 52% yield as a white solid .
Structural Effects :
- Substituent Position : 2,4,6-Trimethyl groups create a symmetrical, sterically hindered aromatic core, whereas asymmetric substitution (e.g., 3,4,5-trimethoxy) disrupts symmetry, influencing crystallization and intermolecular interactions .
- Amine Group : Cyclohexylamine provides rigidity and lipophilicity, while smaller amines (e.g., cyclopropyl) improve solubility .
Physicochemical Properties
*Note: Data for this compound is inferred from structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
